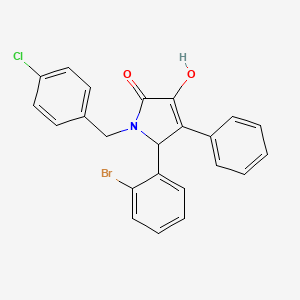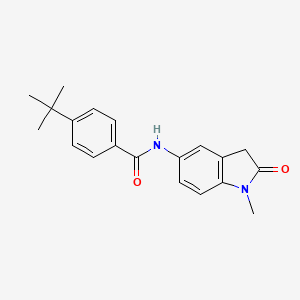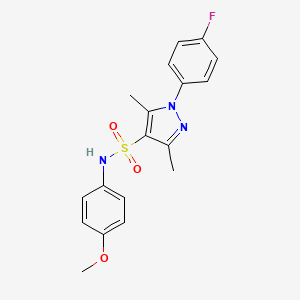![molecular formula C25H27N5O3S B14973789 N-(2,4-dimethylphenyl)-2-{[2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B14973789.png)
N-(2,4-dimethylphenyl)-2-{[2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-DIMETHYLPHENYL)-2-({2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, a methoxyphenyl group, and a dimethylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-({2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[4,3-d]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the methoxyphenyl and dimethylphenyl groups via substitution reactions. The final step usually includes the attachment of the acetyl group through acylation reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-({2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2,4-DIMETHYLPHENYL)-2-({2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activity. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity. These properties make it a candidate for drug discovery and development.
Medicine
In medicine, N-(2,4-DIMETHYLPHENYL)-2-({2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE is investigated for its therapeutic potential. It may be used in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-({2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2,4-DIMETHYLPHENYL)-2-({2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE include:
- N-(2,3-DIMETHYLPHENYL)-2-({2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE
- N-(2,6-DIMETHYLPHENYL)-2-({2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE
- N-(3,4-DIMETHYLPHENYL)-2-({2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE
Uniqueness
The uniqueness of N-(2,4-DIMETHYLPHENYL)-2-({2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE lies in its specific substitution pattern and the presence of the pyrazolo[4,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C25H27N5O3S |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H27N5O3S/c1-5-29-14-21-23(28-29)24(32)30(13-18-7-9-19(33-4)10-8-18)25(27-21)34-15-22(31)26-20-11-6-16(2)12-17(20)3/h6-12,14H,5,13,15H2,1-4H3,(H,26,31) |
InChI-Schlüssel |
NSOTUWVCCVEOPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)CC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B14973712.png)
![N-(3-fluorophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B14973713.png)

![3-(4-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B14973738.png)



![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B14973761.png)
![4-(Benzylsulfanyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B14973762.png)
![9-(4-chlorophenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14973782.png)

![Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetate](/img/structure/B14973793.png)
![3-((2-chloro-6-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B14973805.png)
![ethyl 5-[(2,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B14973812.png)
